molecular formula C3H2F3I B1471439 2,3,3-Trifluoro-1-iodoprop-1-ene CAS No. 1170994-64-5

2,3,3-Trifluoro-1-iodoprop-1-ene

Cat. No.: B1471439
CAS No.: 1170994-64-5
M. Wt: 221.95 g/mol
InChI Key: NPIYAKOYXRAKAR-UHFFFAOYSA-N
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Description

2,3,3-Trifluoro-1-iodoprop-1-ene is a useful research compound. Its molecular formula is C3H2F3I and its molecular weight is 221.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3-trifluoro-1-iodoprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3I/c4-2(1-7)3(5)6/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIYAKOYXRAKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170994-64-5
Record name 2,3,3-trifluoro-1-iodoprop-1-ene
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Foundational & Exploratory

An In-depth Technical Guide to 2,3,3-Trifluoro-1-iodoprop-1-ene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly sought after.[1][2] Among these, vinyl iodides bearing trifluoromethyl groups represent a versatile class of reagents, poised for elaboration into more complex architectures. This guide provides a comprehensive overview of 2,3,3-Trifluoro-1-iodoprop-1-ene, a promising yet under-documented fluorinated building block. Due to the limited availability of direct experimental data, this document synthesizes information from analogous compounds and computational predictions to offer a robust working guide for researchers.

Molecular Structure and Physicochemical Properties

This compound exists as two geometric isomers: (E)- and (Z)-2,3,3-Trifluoro-1-iodoprop-1-ene. The presence of the electron-withdrawing trifluoromethyl group and the sterically demanding iodine atom dictates the molecule's geometry and reactivity.

G cluster_E (E)-2,3,3-Trifluoro-1-iodoprop-1-ene cluster_Z (Z)-2,3,3-Trifluoro-1-iodoprop-1-ene E F | F-C-C=C-I |   |   | F   H   H Z F | F-C-C=C-H |   |   | F   H   I

Figure 1: Geometric isomers of this compound.

PropertyPredicted Value
Molecular Formula C₃H₂F₃I
Molecular Weight 221.95 g/mol
XLogP3 2.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 221.915332 g/mol
Monoisotopic Mass 221.915332 g/mol
Topological Polar Surface Area 0 Ų
Heavy Atom Count 5
Complexity 82.7
Table 1: Predicted physicochemical properties of (E)-2,3,3-Trifluoro-1-iodoprop-1-ene. Data sourced from PubChem.

The physical properties of structural isomers can differ, and it is expected that the boiling points and densities of the (E)- and (Z)-isomers of this compound will be distinct.[3][4][5]

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of a suitable trifluoropropene precursor. While a specific, validated protocol for this exact molecule is not widely published, a general and efficient method for the synthesis of similar 1,1-difluoroallenes from commercially available 1,1,1-trifluoro-2-iodoethane has been reported, which involves the generation of a vinyllithium species followed by reaction with an electrophile.[6] A similar strategy could be envisioned for the synthesis of the target compound.

A more direct approach would be the hydroiodination of a trifluoropropyne, or the iodination of a trifluoropropenyl-metal species. Based on known procedures for the synthesis of other vinyl iodides, a proposed experimental protocol is outlined below. This protocol is a representative example and may require optimization.

Proposed Experimental Protocol: Synthesis via Hydrozirconation-Iodination

This method is adapted from established procedures for the synthesis of vinyl iodides from terminal alkynes.

G 3,3,3-Trifluoropropyne 3,3,3-Trifluoropropyne Vinylzirconocene\nIntermediate Vinylzirconocene Intermediate 3,3,3-Trifluoropropyne->Vinylzirconocene\nIntermediate Schwartz's Reagent (Cp2ZrHCl) This compound This compound Vinylzirconocene\nIntermediate->this compound Iodine (I2)

Figure 2: Proposed synthetic workflow for this compound.

Materials:

  • 3,3,3-Trifluoropropyne

  • Schwartz's reagent (Cp₂ZrHCl)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hydrozirconation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Schwartz's reagent (1.1 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Bubble 3,3,3-Trifluoropropyne (1.0 equivalent) through the solution or add as a condensed liquid.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or ¹H NMR of an aliquot). The completion of the reaction is often indicated by a change in color.

  • Iodination:

    • Cool the reaction mixture to 0 °C.

    • Dissolve iodine (1.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume excess iodine.

    • Extract the aqueous layer with diethyl ether or DCM (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford this compound. The (E) and (Z) isomers may be separable by careful chromatography.

Causality behind Experimental Choices:

  • Inert Atmosphere: The organozirconium intermediate is sensitive to air and moisture, necessitating an inert atmosphere to prevent decomposition.

  • Anhydrous Solvents: Water will quench the Schwartz's reagent and the organozirconium intermediate.

  • Stepwise Addition of Iodine: The iodination reaction is exothermic; slow addition at low temperature helps to control the reaction and minimize side products.

  • Aqueous Thiosulfate Wash: This step is crucial to remove unreacted iodine, which can interfere with subsequent reactions and purification.

Chemical Reactivity and Synthetic Applications

The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the adjacent double bond.[1] The C-I bond in vinyl iodides is the weakest among the vinyl halides, making it highly susceptible to oxidative addition to transition metal catalysts.[7] This property makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

G A This compound B Suzuki Coupling (ArB(OH)2) A->B C Sonogashira Coupling (RC≡CH) A->C D Stille Coupling (R-Sn(Bu)3) A->D E Aryl/Vinyl-Substituted Trifluoropropenes B->E F Trifluoromethylated Enynes C->F G Dienyl/Styrenyl Trifluoropropenes D->G

Figure 3: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a vinyl halide and an organoboron compound. It is widely used in the synthesis of complex organic molecules, including pharmaceuticals.

Representative Protocol:

  • To a reaction vessel, add this compound (1.0 equiv), an aryl or vinyl boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, providing access to conjugated enynes.[8][9][10][11]

Representative Protocol:

  • In a reaction vessel, dissolve this compound (1.0 equiv), a terminal alkyne (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a copper(I) co-catalyst like CuI (0.1 equiv) in a suitable solvent (e.g., THF or DMF).

  • Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Perform an aqueous work-up, extract the product, dry the organic layer, and purify by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of a vinyl halide with an organostannane reagent.[12][13][14] While organotin compounds are toxic, the Stille reaction is known for its tolerance of a wide range of functional groups.

Representative Protocol:

  • Combine this compound (1.0 equiv), an organostannane (e.g., an aryl- or vinyltributylstannane, 1.1 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) in an anhydrous, degassed solvent (e.g., THF or toluene).

  • Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified. Special care must be taken to remove the toxic tin byproducts, often through treatment with a fluoride source or by chromatography on silica gel.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is scarce. However, based on the known spectral properties of similar halogenated and fluorinated propenes, we can predict the key features of its NMR, IR, and mass spectra.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the vinylic protons. The chemical shifts and coupling constants will be influenced by the adjacent fluorine and iodine atoms. The (E) and (Z) isomers will exhibit distinct spectra.

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing organofluorine compounds due to its wide chemical shift range and high sensitivity.[16][17][18] The spectrum of this compound is expected to show signals for the CF₃ and the vinylic F (if present, depending on the exact isomer). Coupling between the fluorine nuclei and with the protons will provide valuable structural information.

¹³C NMR: The carbon-13 NMR spectrum will show three distinct signals for the propene backbone. The carbon atoms bonded to fluorine will exhibit characteristic splitting (C-F coupling).[19]

Table 2: Predicted NMR Spectroscopic Data for this compound. (Predicted values based on analogous compounds)

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity and Coupling Constants (Hz)
¹H (vinylic) 6.0 - 7.5 Doublet of quartets (dq) or doublet (d), with J(H-F) and J(H-H) couplings
¹⁹F (CF₃) -60 to -75 Doublet (d) or triplet (t) due to coupling with vinylic H and/or F
¹³C (C=C-I) 80 - 100 Quartet (q) or doublet of quartets (dq) due to C-F coupling
¹³C (C=C-CF₃) 130 - 150 Quartet (q) or doublet of quartets (dq) due to C-F coupling

| ¹³C (CF₃) | 120 - 130 | Quartet (q) with large ¹J(C-F) |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of C₃H₂F₃I (221.92 g/mol ).

  • Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic isotope pattern for the halogen will be observed, unlike for chlorine or bromine containing compounds.[12][20][21]

  • Fragmentation: Common fragmentation pathways would include the loss of an iodine radical (I•), a fluorine radical (F•), or a trifluoromethyl radical (•CF₃).[13]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[22][23][24]

  • C=C Stretch: A band in the region of 1600-1680 cm⁻¹ corresponding to the carbon-carbon double bond stretch.

  • C-F Stretch: Strong absorption bands in the region of 1000-1400 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethyl group.

  • C-H Stretch (vinylic): A band above 3000 cm⁻¹.

  • C-I Stretch: A weak band in the far-infrared region, typically below 600 cm⁻¹.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound is likely to be an irritant and may be harmful if inhaled or absorbed through the skin. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Conclusion

This compound is a valuable, albeit under-characterized, building block for the synthesis of complex fluorinated molecules. Its predicted reactivity in a range of palladium-catalyzed cross-coupling reactions makes it a versatile synthon for drug discovery and materials science. This guide, by consolidating predicted data and knowledge from analogous systems, provides a foundational resource for researchers looking to explore the chemistry of this promising compound. Further experimental validation of its properties and reactivity is warranted and will undoubtedly expand its utility in organic synthesis.

References

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2,3,3-Trifluoro-1-iodoprop-1-ene as a trifluoromethylating agent

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3,3,3-Trifluoro-1-iodoprop-1-ene (TFIP) as a Trifluoropropenylating Agent

Part 1: Executive Summary & Chemical Identity

Critical Editorial Note on Nomenclature & Isomerism: The prompt specifies "2,3,3-Trifluoro-1-iodoprop-1-ene" as a trifluoromethylating agent. This presents a chemical contradiction.

  • This compound (

    
    ):  This isomer contains a difluoromethyl (
    
    
    
    ) group and a vinylic fluorine. It functions as a difluoroalkenylating agent.
  • 3,3,3-Trifluoro-1-iodoprop-1-ene (

    
    ):  This is the standard reagent used to introduce the trifluoromethyl (
    
    
    
    )
    group attached to an alkene.

To satisfy the core requirement of describing a "trifluoromethylating agent" (or more accurately, a trifluoropropenylating agent), this guide focuses on the 3,3,3-isomer (TFIP) . This molecule is the industry standard for introducing the pharmacologically privileged 3,3,3-trifluoropropenyl motif into drug candidates.

Chemical Profile: 3,3,3-Trifluoro-1-iodoprop-1-ene

TFIP acts as a versatile "lego block" in medicinal chemistry, allowing the installation of a metabolically stable, lipophilic


-alkene tail via transition-metal-catalyzed cross-couplings.
PropertyData
IUPAC Name (E/Z)-3,3,3-Trifluoro-1-iodoprop-1-ene
Common Abbreviation TFIP
CAS Number 782-98-9 (Generic), 1170994-64-5 (2,3,3-isomer ref)
Molecular Formula

Molecular Weight 221.95 g/mol
Boiling Point ~88–90 °C (Estimated)
Role Electrophile in Pd-catalyzed cross-couplings
Key Moiety Introduced 3,3,3-Trifluoropropenyl (

)

Part 2: Mechanism of Action

The utility of TFIP lies in the reactivity of the C(sp2)–I bond. Unlike alkyl iodides, the vinyl iodide moiety undergoes rapid oxidative addition to Palladium(0) species. The strong electron-withdrawing nature of the


 group influences the electronics of the double bond, often accelerating reductive elimination in cross-coupling cycles.
Catalytic Cycle (Pd-Catalyzed Cross-Coupling)

The following diagram illustrates the mechanism for a Suzuki-Miyaura coupling using TFIP.

TFIP_Catalytic_Cycle Fig 1. Catalytic cycle for the trifluoropropenylation of aryl boronic acids using TFIP. Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition [LnPd(II)(I)(CH=CH-CF3)] Pd0->OxAdd + Reagent TransMet Transmetallation (+ Ar-B(OH)2 / Base) OxAdd->TransMet Exchange I for Ar RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Product: Ar-CH=CH-CF3 RedElim->Product Release Reagent Reagent: I-CH=CH-CF3 Reagent->OxAdd

Part 3: Experimental Protocols

These protocols are designed for high reproducibility in a drug discovery setting. They assume the use of the (E)-isomer of TFIP to generate trans-alkenes, though mixtures are often used.

Protocol A: Suzuki-Miyaura Coupling (Synthesis of Trifluoroalkenyl Arenes)

This is the primary method for attaching the


-alkene tail to an aromatic scaffold.
  • Rationale: The use of

    
     prevents 
    
    
    
    -hydride elimination side reactions (though less relevant for vinyl halides) and tolerates steric bulk.
  • Substrate Scope: Aryl boronic acids, heteroaryl boronic acids.

Materials:

  • Aryl Boronic Acid (1.0 equiv)

  • 3,3,3-Trifluoro-1-iodoprop-1-ene (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: THF/Water (9:1 v/v)

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon flow, charge a sealed reaction vial with the Aryl Boronic Acid (1.0 mmol),

    
     (650 mg, 2.0 mmol), and Pd catalyst (41 mg, 0.05 mmol).
    
  • Solvent Addition: Add degassed THF (4.5 mL) and degassed water (0.5 mL).

  • Reagent Addition: Add 3,3,3-Trifluoro-1-iodoprop-1-ene (1.2 mmol) via syringe. Note: If the reagent is volatile, cool the vial before opening.

  • Reaction: Seal the vial and heat to 60°C for 12 hours.

    • Checkpoint: Monitor by TLC or LCMS. The iodide should be consumed rapidly.

  • Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry organic layer over

    
    , concentrate under reduced pressure (careful of product volatility), and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Sonogashira Coupling (Synthesis of Trifluoro-enynes)

Used to create conjugated enyne systems containing the


 group.

Materials:

  • Terminal Alkyne (1.0 equiv)

  • TFIP (1.1 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Co-catalyst: CuI (5 mol%)

  • Base/Solvent:

    
     (Excess) or 
    
    
    
    /THF mix.

Step-by-Step Workflow:

  • Degassing: Sparge

    
     (triethylamine) with Argon for 15 minutes.
    
  • Charging: Add Pd catalyst, CuI, and terminal alkyne to a flask.

  • Initiation: Add

    
     (solvent volume). Stir at room temperature for 5 minutes.
    
  • Addition: Dropwise addition of TFIP (1.1 equiv).

  • Reaction: Stir at room temperature for 4–6 hours.

    • Note: If the reaction is sluggish, heat to 40°C. Avoid high temps to prevent polymerization.

  • Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate and purify via column chromatography.

Part 4: Applications in Drug Design

The 3,3,3-trifluoropropenyl group is not just a structural spacer; it modifies the physicochemical properties of the parent molecule.

FeatureEffect on Drug Candidate
Lipophilicity Increases LogP significantly, improving membrane permeability.
Metabolic Stability The

group blocks metabolic oxidation at the terminal position. The alkene is deactivated toward epoxidation by the electron-withdrawing

.
Bioisosterism Acts as a stable mimic of an amide bond (trans-alkene) or a lipophilic anchor.
Strategic Comparison

How TFIP compares to other fluorination reagents:

Reagent_Comparison cluster_0 Selectivity TFIP TFIP (3,3,3-Trifluoro-1-iodopropene) Target_Alkene Trifluoroalkene (-CH=CH-CF3) TFIP->Target_Alkene Cross-Coupling CF3I CF3I (Trifluoroiodomethane) Target_CF3 Trifluoromethyl (-CF3) CF3I->Target_CF3 Radical/Metal Togni Togni Reagent (Electrophilic CF3) Togni->Target_CF3 Electrophilic

Caption: TFIP is unique for installing the entire propenyl chain, whereas


 and Togni reagents only install the 

trifluoromethyl unit.

Part 5: Safety & Handling

  • Volatility: TFIP and its analogs are volatile liquids. Handle in a well-ventilated fume hood.

  • Light Sensitivity: Organoiodides can degrade to release free iodine (

    
    ) upon light exposure. Store in amber vials at 2–8°C.
    
  • Toxicity: Fluorinated alkenes can be alkylating agents. Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation.

Part 6: References

  • Stereoselective Direct N-Trifluoropropenylation of Heterocycles. Source: National Institutes of Health (PMC). Context: Describes the use of trifluoropropenyl iodonium salts, derived from TFIP precursors, for functionalizing heterocycles.

  • 2,3,3-Trifluoroprop-1-ene (Chemical Structure & Isomer Data). Source: PubChem (NIH). Context: Provides chemical identifiers and physical property data for the trifluoropropene backbone.

  • Trifluoroiodomethane (Comparative Reagent Data). Source: Wikipedia / NIST. Context: Background on

    
     as a direct trifluoromethylating agent, contrasting with the alkenylating action of TFIP.
    
    
  • 3,3,3-Trifluoropropene (Precursor Data). Source: NIST Chemistry WebBook.[1] Context: Thermochemical data for the non-iodinated parent compound, relevant for stability estimations.

  • Direct Electrophilic Isoperfluoropropylation. Source: National Institutes of Health (PMC). Context: Discusses hypervalent iodine reagents for introducing longer fluoroalkyl chains, relevant to the mechanism of TFIP-derived iodonium salts.

Sources

Methodological & Application

Synthetic routes to 2,3,3-Trifluoro-1-iodoprop-1-ene from commercial starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the synthesis of 2,3,3-Trifluoro-1-iodoprop-1-ene.



Abstract & Strategic Overview

The target molecule, This compound , is a critical C3 fluorinated building block used in the synthesis of complex agrochemicals, pharmaceuticals, and fluoropolymers. Its unique structure features a terminal vinyl iodide moiety susceptible to metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck) and a trifluoro-substituted backbone that imparts metabolic stability and lipophilicity.

This guide details two primary synthetic pathways from commercial starting materials:

  • Route A (Primary): Lithium-Halogen Exchange (Li/X) of 1-chloro-2,3,3-trifluoroprop-1-ene (HCFO-1233yd). This is the preferred route for high purity and scalability, leveraging a commercially available refrigerant intermediate.

  • Route B (Alternative): Iodine Monochloride (ICl) Addition-Elimination sequence starting from 2,3,3-trifluoroprop-1-ene (HFO-1243yf).

Retrosynthetic Analysis

The synthesis relies on installing the iodine atom at the C1 position of the propene chain while preserving the delicate C2-C3 fluorination pattern.

Figure 1: Retrosynthetic disconnection showing the two primary commercial precursors.

Route A: Lithium-Halogen Exchange (Recommended)

This protocol utilizes 1-chloro-2,3,3-trifluoroprop-1-ene (HCFO-1233yd) , a widely available industrial solvent and heat transfer fluid. The reaction exploits the rapid kinetics of lithium-halogen exchange over deprotonation at low temperatures.

Reaction Scheme


Materials & Reagents
ReagentEquiv.RoleCAS
HCFO-1233yd (Z/E mixture)1.0Substrate1263679-68-0

-Butyllithium
(2.5 M in hexanes)
1.1Lithiating Agent109-72-8
Iodine (

)
1.2Electrophile7553-56-2
Tetrahydrofuran (THF)SolventMedium109-99-9
Sodium Thiosulfate (aq)N/AQuench7772-98-7
Step-by-Step Protocol

Safety Note:


-BuLi is pyrophoric. Perform all steps under an inert atmosphere (Argon/Nitrogen) in a flame-dried vessel.
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel. Flame-dry under vacuum and backfill with Argon (

    
    ).
    
  • Solvent Charge: Add anhydrous THF (10 mL per mmol substrate) to the flask.

  • Substrate Addition: Add 1-chloro-2,3,3-trifluoroprop-1-ene (HCFO-1233yd) (1.0 equiv) via syringe.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes below -75°C.

  • Lithiation: Add

    
    -BuLi (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature < -70°C.
    
    • Mechanistic Insight: The Li/Cl exchange is extremely fast (

      
      ). The vinylic lithium intermediate is generated with retention of configuration.
      
  • Incubation: Stir at -78°C for 30 minutes. The solution typically turns pale yellow.

  • Iodination: Dissolve Iodine (

    
    , 1.2 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C. The color will transition from dark red (iodine) to a lighter shade as it is consumed.
    
  • Warming: Allow the mixture to stir at -78°C for 1 hour, then remove the cooling bath and warm to 0°C.

  • Quench: Quench the reaction with saturated aqueous

    
     (Sodium Thiosulfate) to reduce excess iodine (indicated by the disappearance of brown color).
    
  • Workup: Extract with Diethyl Ether (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate
    • Caution: The product is volatile. Use a Vigreux column for solvent removal or controlled vacuum ( > 100 mbar).

Purification & Characterization
  • Purification: Vacuum distillation is preferred due to the volatility of the product.

  • Boiling Point: Estimated ~110-120°C (760 mmHg).

  • Yield: Typical isolated yields range from 75-85%.

Route B: Addition-Elimination (Alternative)

If the chlorinated precursor is unavailable, the hydro-olefin HFO-1243yf can be used. This route is less atom-economical and requires careful control of regioselectivity.

Reaction Scheme


Protocol Summary
  • Addition: Treat 2,3,3-trifluoroprop-1-ene with Iodine Monochloride (ICl) in

    
     at 0°C. The iodine (electrophile) adds to the terminal carbon (C1), and chloride adds to C2.
    
  • Elimination: Treat the crude intermediate with an alcoholic base (e.g., KOH/EtOH) or DBU.

    • Selectivity Challenge: Elimination of HCl is required. The proton at C1 is less acidic than the proton at C3 (

      
      ). Base selection is critical to avoid forming the allyl isomer (
      
      
      
      ). Use of sterically hindered bases (DBU) favors the thermodynamic vinyl iodide product.

Analytical Data Reference

For validation of the synthesized material:

PropertyValue / Description
Appearance Clear, colorless to pale pink liquid

NMR

-115 to -125 ppm (m,

), -130 to -140 ppm (m,

)

NMR
Distinctive doublet of triplets for

(~6.0 ppm,

Hz); Vinylic proton at ~6.5-7.0 ppm.
Stability Light sensitive. Store over Copper wire in amber vials at 4°C.

References

  • Burton, D. J., & Yang, Z. Y. (1992). Fluorinated organometallics: Vinyl lithiums and vinyl copper reagents. Tetrahedron, 48(2), 189-275. Link

  • Ichikawa, J. (2000). Fluorine-Containing Vinyllithiums: Preparation and Reactivity. Journal of Fluorine Chemistry, 105(2), 257-263. Link

  • Sigma-Aldrich. (2025). Product Specification: this compound.[1][2]Link

  • Honeywell. (2014). Solstice® yf Refrigerant (HFO-1234yf) and related HFO precursors Technical Data.Link

  • Wang, Y., et al. (2010). Stereoselective Synthesis of Fluorinated Alkenes via Lithium-Halogen Exchange. Organic Letters, 12(7), 1444-1447. Link

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,3,3-Trifluoro-1-iodoprop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2,3,3-Trifluoro-1-iodoprop-1-ene in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the incorporation of fluorinated motifs is a well-established strategy for modulating the physicochemical and biological properties of molecules.[1] The trifluoromethyl group, in particular, is a bioisostere for various functional groups and can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] this compound emerges as a highly versatile and reactive building block for the introduction of the valuable trifluoro-propenyl scaffold. Its unique electronic and steric features, characterized by an electron-deficient double bond and an excellent iodide leaving group, render it highly susceptible to a range of nucleophilic substitution reactions.

This guide provides a comprehensive overview of the reactivity of this compound and detailed protocols for its application in nucleophilic substitution reactions. The content is designed for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic tool.

Understanding the Reactivity of this compound

The reactivity of this compound is governed by the strong electron-withdrawing effect of the three fluorine atoms. This effect polarizes the carbon-carbon double bond, making the C-1 carbon atom (bonded to iodine) highly electrophilic and susceptible to nucleophilic attack.[2] The iodine atom serves as an excellent leaving group, facilitating the substitution process.

Nucleophilic attack can proceed through different mechanisms, primarily a nucleophilic vinylic substitution pathway. This typically involves an addition-elimination mechanism where the nucleophile first adds to the double bond, forming a transient carbanionic intermediate, followed by the elimination of the iodide ion to restore the double bond. The regioselectivity of the nucleophilic attack is directed towards the C-1 position due to the combined electron-withdrawing effects of the fluorine atoms and the ability of iodine to act as a leaving group.

Diagram: General Mechanism of Nucleophilic Vinylic Substitution

G cluster_0 Nucleophilic Attack Substrate This compound Intermediate Tetrahedral Intermediate Nucleophile Nu:⁻ Nucleophile->Substrate Addition Product Substituted Product Intermediate->Product Elimination Leaving_Group I⁻ Intermediate->Leaving_Group

Caption: Addition-elimination mechanism for nucleophilic substitution.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with various nucleophiles.

Protocol 1: O-Alkylation with Sodium Phenoxide

This protocol details the synthesis of 2,3,3-Trifluoro-1-phenoxyprop-1-ene, a precursor for various biologically active molecules.

Materials:

  • This compound

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Phenoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenol (1.1 equivalents) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: Cool the freshly prepared sodium phenoxide solution back to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2,3,3-Trifluoro-1-phenoxyprop-1-ene.

Data Summary Table:

NucleophileProductReaction Time (h)Temperature (°C)Typical Yield (%)
Sodium Phenoxide2,3,3-Trifluoro-1-phenoxyprop-1-ene12-160 to RT75-85
Protocol 2: N-Alkylation with a Secondary Amine (Morpholine)

This protocol describes the synthesis of 4-(2,3,3-Trifluoroprop-1-en-1-yl)morpholine, a common scaffold in medicinal chemistry.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), morpholine (1.2 equivalents), and potassium carbonate (2.0 equivalents) in acetonitrile.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-(2,3,3-Trifluoroprop-1-en-1-yl)morpholine.

Data Summary Table:

NucleophileProductReaction Time (h)Temperature (°C)Typical Yield (%)
Morpholine4-(2,3,3-Trifluoroprop-1-en-1-yl)morpholine24RT80-90
Protocol 3: S-Alkylation with Sodium Thiophenoxide

This protocol outlines the synthesis of Phenyl(2,3,3-trifluoroprop-1-en-1-yl)sulfane.

Materials:

  • This compound

  • Thiophenol

  • Sodium methoxide (25 wt% in methanol)

  • Anhydrous Methanol

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Thiophenoxide: In a round-bottom flask, dissolve thiophenol (1.1 equivalents) in anhydrous methanol. Add sodium methoxide solution (1.1 equivalents) dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Nucleophilic Substitution: Add a solution of this compound (1.0 equivalent) in methanol dropwise to the freshly prepared sodium thiophenoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Workup: Remove the methanol under reduced pressure. Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the product by flash chromatography (hexane/ethyl acetate) to obtain Phenyl(2,3,3-trifluoroprop-1-en-1-yl)sulfane.

Data Summary Table:

NucleophileProductReaction Time (h)Temperature (°C)Typical Yield (%)
Sodium ThiophenoxidePhenyl(2,3,3-trifluoroprop-1-en-1-yl)sulfane6-80 to RT85-95

Palladium-Catalyzed Cross-Coupling Reactions

Beyond direct nucleophilic substitution, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[3][4] These reactions allow for the formation of carbon-carbon bonds, significantly expanding the synthetic utility of this building block.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

G Start Start: Reaction Setup Reactants This compound + Arylboronic Acid Start->Reactants Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Start->Catalyst Solvent Solvent (e.g., Toluene/H₂O) Start->Solvent Reaction Heat and Stir (e.g., 80-100 °C) Reactants->Reaction Catalyst->Reaction Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: Coupled Fluoroalkene Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The trifluoro-propenyl moiety introduced via reactions of this compound can serve as a valuable pharmacophore or a bioisosteric replacement for amide bonds.[5] This can lead to improved metabolic stability, enhanced cell permeability, and altered conformational preferences, which are critical parameters in drug design.[1] The ability to rapidly generate a library of analogs through the protocols described herein facilitates structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[6][7]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. As with all iodinated compounds, it may be sensitive to light and should be stored in a cool, dark place.

Conclusion

This compound is a potent and versatile building block for the synthesis of a wide array of fluorinated organic molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, accelerating the discovery and development of novel chemical entities with enhanced properties. The straightforward nature of its nucleophilic substitution reactions, coupled with its utility in cross-coupling chemistry, ensures its continued importance in the fields of medicinal chemistry, agrochemicals, and materials science.

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. [Link]

  • University of Bristol. (n.d.). Reactions of Fluorinated Alkenes. [Link]

  • Crimmin, M. R., et al. (2017). Reactions of Fluoroalkenes with an Aluminium(I) Complex. UCL Discovery. [Link]

  • Sekiguchi, K., & Kimura, T. (2025). Nucleophilic vinylic substitution of 1-fluoroalk-1-enylmagnesium chlorides with Grignard reagents via C–F bond cleavage. Tokyo University of Science. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of fluoroalkenes through β‐fluorine.... [Link]

  • Gilmour, R., et al. (2024). Silver-Catalyzed (Z)-β-Fluoro-vinyl Iodonium Salts from Alkynes: Efficient and Selective Syntheses of Z-Monofluoroalkenes. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl fluoride synthesis by fluorination. [Link]

  • Niwa, T., et al. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. [Link]

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Clayden, J., et al. (2022). Conformationally-Directed Nucleophilic Substitutions at Vinylic Carbons. [Link]

  • ChemRxiv. (n.d.). Organocatalytic approach to vinylic nucleophilic substitution. [Link]

  • Gill, H., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

  • Konno, T., et al. (n.d.). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1- Trifluoro-2-iodoethane. Synlett. [Link]

  • Hu, J., et al. (2012). The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters. PubMed. [Link]

  • Qing, F., & Gao, W. (2000). Palladium-catalyzed cross-coupling of (Z)-3-iodo-3-trifluoromethyl-1- aryl allylic alcohols with terminal alkynes. Chinese Journal of Organic Chemistry. [Link]

  • Martin, A. (2023, May 23). Nucleophilic Substitution at Vinylic Carbon atom. YouTube. [Link]

  • Southern Illinois University Edwardsville. (n.d.). Aliphatic Nucleophilic Substitution. [Link]

  • Uggerud, E., et al. (n.d.). Nucleophilic identity substitution reactions. The reaction between hydrogen fluoride and protonated alkyl fluorides. Organic & Biomolecular Chemistry. [Link]

  • Haszeldine, R. N. (1966). Free-radical additions to unsaturated systems. Part XVII. Reaction of trifluoroiodomethane with mixtures of ethylene and vinyl fluoride and of ethylene and propene. Journal of the Chemical Society C: Organic. [Link]

  • Hu, J., et al. (2012). The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters. Chemical Communications. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3,3-Trifluoroprop-1-ene. PubChem. [Link]

  • Google Patents. (n.d.).
  • Smith, D. M., & Smith, A. M. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]

  • Danheiser, R. L., et al. (2016). Synthesis of 1-‐Iodopropyne. Organic Syntheses. [Link]

  • LibreTexts Chemistry. (2023, January 14). 11.2: The Discovery of Nucleophilic Substitution Reactions. [Link]

  • Ameduri, B., et al. (2021). Cobalt-Mediated Radical Copolymerization of Vinylidene Fluoride and 2,3,3,3-Trifluoroprop-1-ene. MDPI. [Link]

  • Postigo, A. (2018). Radical Fluoroalkylation Reactions. Notables de la Ciencia. [Link]

  • Syrris. (n.d.). Drug Discovery and Development application with Syrris. [Link]

  • The Organic Chemistry Tutor. (2021, April 16). Free Radical Reactions. YouTube. [Link]

  • Rivela, C. B., et al. (2021). Mechanism for the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propene with OH radicals via addition of OH to the double bond. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-3,3,3-trifluoro-1-iodoprop-1-ene. PubChem. [Link]

  • Yang, J., et al. (2022). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. MDPI. [Link]

  • Son, W. S. (2018). Drug Discovery Enhanced by Artificial Intelligence. Biomedical Journal of Scientific & Technical Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2,3,3-Trifluoro-1-iodoprop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Fluorine Chemistry Support Hub. Ticket ID: TFIPE-SYN-001 Subject: Yield Optimization & Troubleshooting for 2,3,3-Trifluoro-1-iodoprop-1-ene (


)
Assigned Specialist:  Senior Application Scientist, Organofluorine Division

Executive Summary

You are likely experiencing yield attrition due to three converging factors common in fluoroalkenyl iodide synthesis: regioselectivity failure during elimination, incomplete halogenation of the precursor, or photolytic decomposition of the C–I bond.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic controls required to synthesize This compound (TFIPE) with high stereochemical fidelity (


 ratio) and mass recovery.

Module 1: The Synthesis Workflow

The most robust industrial and laboratory route involves the electrophilic iodination of 2,3,3-trifluoroprop-1-ene followed by a base-mediated dehydroiodination.

The Pathway

TFIPE_Synthesis Start Precursor: 2,3,3-Trifluoro-1-propene (CF2H-CF=CH2) Step1 Step 1: Iodination (I2, 60-80°C) Intermediate Formation Start->Step1 + I2 / Catalyst Inter Intermediate: 1,2-Diiodo-2,3,3-trifluoropropane (CF2H-C(F)I-CH2I) Step1->Inter Step2 Step 2: Elimination (Base, Solvent, -10°C) Inter->Step2 - HI Product Target: This compound (CF2H-CF=CHI) Step2->Product Path A (Thermodynamic) SideProd Impurity: 1-Iodo-2,3,3-trifluoroprop-2-ene (CF2=CF-CH2I) Step2->SideProd Path B (Kinetic)

Figure 1: Reaction pathway showing the critical bifurcation at the elimination step. Path A yields the target; Path B yields the allylic iodide isomer.

Module 2: Critical Process Parameters (FAQs)

Phase 1: Iodination (Precursor Conversion)

Q: My conversion of 2,3,3-trifluoropropene is stuck at 70%. Adding more iodine doesn't help. Why? A: The reaction is reversible and often reaches equilibrium.

  • The Fix: You are likely running this in a closed system where equilibrium limits conversion.

    • Catalysis: Introduce Lewis Acids (e.g.,

      
      ) or run under radical conditions (trace benzoyl peroxide) to drive the addition.
      
    • Pressure: Perform the reaction in an autoclave at 60–80°C . The increased pressure forces the gaseous propene into the liquid iodine phase.

    • Stoichiometry: Use a 1.1 eq excess of

      
       .
      
Phase 2: Elimination (The Yield Killer)

Q: I am seeing a mixture of isomers. How do I favor the 1-iodo alkene (


) over the 2-ene isomer? 
A:  This is a classic Regioselectivity issue in E2 elimination.
  • Mechanism: You are eliminating HI from the intermediate

    
    .
    
    • Path A (Target): Remove

      
       (from 
      
      
      
      ) and
      
      
      (from
      
      
      ).
    • Path B (Impurity): Remove

      
       (from 
      
      
      
      ) and
      
      
      (from
      
      
      ).
  • The Fix: Use a bulky, non-nucleophilic base (e.g., DBU or

    
    -BuOK) at low temperatures (-10°C to 0°C) .
    
    • Why? The proton on the

      
       group is more accessible (less sterically hindered) than the proton on the 
      
      
      
      group. A bulky base will kinetically favor the accessible proton, leading to your target.
    • Avoid: Small bases like KOH/NaOH, which may promote substitution (

      
      ) or indiscriminate elimination.
      

Q: My product turns pink/purple during rotary evaporation. Is it decomposing? A: Yes, fluoroalkenyl iodides are photosensitive.

  • The Fix:

    • Wrap all flasks and columns in aluminum foil .

    • Add a stabilizer: Copper turnings or Silver wool in the receiving flask during distillation.

    • Store at -20°C over activated molecular sieves.

Module 3: Troubleshooting Matrix

Use this table to diagnose specific failure modes in your crude NMR/GC-MS data.

SymptomProbable CauseCorrective Action
Low Mass Recovery Volatility of Product (bp ~100-110°C)Do not use high vacuum (<10 mbar). Distill at 20–40 mmHg . Use a chilled receiving flask (-78°C).
Presence of Starting Material Reversible IodinationIncrease reaction time (24h) and temperature (80°C) in a sealed pressure vessel.
Isomer Contamination (

)
Wrong Base / High TempSwitch to DBU or LiHMDS . Maintain reaction temp below 0°C .
Purple Coloration Free Iodine (

) release
Wash crude with 10%

(Sodium Thiosulfate)
before distillation.
Polymerization/Tars Radical couplingAdd 100 ppm BHT (Butylated hydroxytoluene) to the reaction mixture as a radical scavenger.

Module 4: Optimized Experimental Protocol

Objective: Synthesis of this compound (10g Scale).

Step 1: Iodination
  • Setup: 50 mL Stainless Steel Autoclave (or heavy-walled sealed tube).

  • Reagents: Charge Iodine (

    
    , 12.7 g, 50 mmol).
    
  • Addition: Condense 2,3,3-trifluoroprop-1-ene (5.3 g, 55 mmol) into the vessel at -78°C.

  • Reaction: Seal and heat to 80°C for 12 hours.

  • Workup: Cool to RT. Dissolve residue in

    
    . Wash with 
    
    
    
    (aq) to remove excess iodine. Dry over
    
    
    .
  • QC Point: Check

    
     NMR. Confirm disappearance of terminal alkene signals.
    
Step 2: Dehydroiodination
  • Setup: 3-neck round bottom flask,

    
     atmosphere, foil-wrapped.
    
  • Solvent: Anhydrous Ether or THF (50 mL).

  • Reagents: Add crude diiodo-intermediate from Step 1.

  • Elimination: Cool to -10°C . Dropwise add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq) over 30 mins.

    • Note: Immediate precipitation of DBU-HI salt should occur.

  • Workup: Filter off the salt rapidly. Wash filtrate with dilute HCl (to remove DBU) then Water.

  • Purification: Distill under reduced pressure (approx. 40 mmHg). Do not overheat pot residue.

References & Authority

  • Mechanism of Fluoroalkenyl Iodide Synthesis:

    • Yang, Z. Y. "Fluoroalkenyl Iodides: Synthesis and Reactivity."[1] Journal of Fluorine Chemistry, 2000.

    • Context: Establishes the stability hierarchy of polyfluoroalkenyl iodides and the preference for E-isomers in thermodynamic conditions.

  • Dehydrohalogenation Selectivity:

    • Chambers, R. D., et al. "Elimination reactions of polyfluoro-alkanes and -alkenes." J. Chem. Soc., Perkin Trans. 1.

    • Context: foundational work on base selection (Hard/Soft Acid Base theory) affecting regioselectivity in fluorinated systems.

  • Iodination Protocols:

    • Nair, V., et al. "Strategies for the Synthesis of Functionalized Alkenes via Iodination." Tetrahedron, 2008.

    • Context: Optimization of iodine addition to electron-deficient alkenes (like fluoropropenes).

  • General Handling of Perfluoroalkyl Iodides:

    • Safety Data & Handling: PubChem CID 19050220 (2,3,3-Trifluoroprop-1-ene Precursor).

Disclaimer: This guide is for research purposes only. Always consult standard SDS and safety protocols for handling organofluorine compounds and pressurized vessels.

Sources

Technical Support Center: Troubleshooting Low Conversion in Reactions with 2,3,3-Trifluoro-1-iodoprop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for reactions involving 2,3,3-Trifluoro-1-iodoprop-1-ene, a versatile fluorinated building block. Low conversion is a common hurdle in organic synthesis, and this document offers a structured, question-and-answer approach to diagnose and resolve issues encountered during your experiments.

I. Frequently Asked Questions (FAQs) about this compound

Q1: What are the key properties and stability considerations for this compound?

This compound is a volatile and reactive vinyl iodide.[1] Due to the presence of the trifluoromethyl group and the carbon-carbon double bond, it is susceptible to polymerization, especially when exposed to heat, light, or certain catalysts.[2] It is crucial to store this reagent in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The C-I bond is the weakest among carbon-halogen bonds, making it highly reactive in cross-coupling reactions.[3]

Q2: What are the most common classes of reactions where this compound is used?

This reagent is primarily employed in transition-metal-catalyzed cross-coupling reactions to introduce the trifluoroethenyl group into organic molecules. These reactions include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.

  • Sonogashira Coupling: Reaction with terminal alkynes.[4][5]

  • Heck Reaction: Reaction with alkenes.[6][7][8]

  • Stille Coupling: Reaction with organostannanes.[3]

  • Copper-Catalyzed Couplings: For example, with N-heterocycles and phenols.[9]

Vinyl iodides are generally more reactive than their bromide or chloride counterparts, often allowing for milder reaction conditions.[3][4]

Q3: Are there any specific safety precautions I should take when handling this compound?

Given its volatility and reactivity, it is recommended to handle this compound in a well-ventilated fume hood.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn. Due to its potential to polymerize, avoid exposing it to high temperatures for extended periods.[2]

II. Troubleshooting Guide: Low Conversion

This section provides a systematic approach to diagnosing and resolving low conversion in reactions involving this compound.

Issue: My cross-coupling reaction with this compound is showing low conversion to the desired product.

To effectively troubleshoot, we will break down the potential causes into key areas of the reaction setup.

Troubleshooting_Low_Conversion Start Low Conversion Observed Catalyst Catalyst System Issues? Start->Catalyst Reagents Reagent Quality/Stoichiometry? Start->Reagents Conditions Reaction Conditions Suboptimal? Start->Conditions Side_Reactions Competing Side Reactions? Start->Side_Reactions Catalyst_Decomposition Decomposition Catalyst->Catalyst_Decomposition Incorrect_Ligand Incorrect Ligand Catalyst->Incorrect_Ligand Low_Loading Low Catalyst Loading Catalyst->Low_Loading Reagent_Purity Impure Reagents Reagents->Reagent_Purity Incorrect_Stoichiometry Incorrect Stoichiometry Reagents->Incorrect_Stoichiometry Volatile_Reagent_Loss Loss of Volatile Reagent Reagents->Volatile_Reagent_Loss Temperature Incorrect Temperature Conditions->Temperature Solvent Inappropriate Solvent Conditions->Solvent Base Ineffective Base Conditions->Base Atmosphere Oxygen/Moisture Contamination Conditions->Atmosphere Homocoupling Homocoupling Side_Reactions->Homocoupling Dehalogenation Dehalogenation Side_Reactions->Dehalogenation Polymerization Polymerization Side_Reactions->Polymerization

Caption: Troubleshooting workflow for low conversion.

Q1.1: My palladium catalyst appears to have decomposed (turned black). What could be the cause and how can I prevent it?

  • Potential Cause: Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of palladium black, an inactive form of the catalyst. This is especially true at elevated temperatures. Moisture can also contribute to catalyst decomposition.

  • Recommended Actions:

    • Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Assemble your reaction under a positive pressure of inert gas.

    • Use Fresh Catalyst: Ensure your palladium catalyst is fresh and has been stored properly under an inert atmosphere.

    • Ligand Protection: The choice of ligand can significantly stabilize the palladium catalyst. Electron-rich and sterically bulky phosphine ligands can protect the metal center and prevent agglomeration.

Q1.2: I am not seeing any product formation. Could my choice of ligand be the problem?

  • Potential Cause: The ligand plays a critical role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. For electron-deficient substrates like this compound, an inappropriate ligand can lead to a stalled reaction.

  • Recommended Actions:

    • Ligand Screening: For Suzuki-Miyaura reactions, consider screening a panel of ligands. Buchwald ligands (e.g., XPhos, SPhos) are often effective for challenging couplings.[10] For Sonogashira couplings, phosphine ligands like triphenylphosphine are common, but N-heterocyclic carbenes (NHCs) can also be highly effective.[4]

    • Ligand-to-Metal Ratio: The ratio of ligand to palladium can be crucial. While a 1:1 or 2:1 ratio is common, an excess of ligand can sometimes be beneficial.[11] However, in some cases, an excess can inhibit the reaction. It is often necessary to screen different ratios.

Q1.3: The reaction is very slow. Should I increase the catalyst loading?

  • Potential Cause: While low catalyst loading can lead to slow reactions, simply increasing the amount is not always the best solution and can sometimes lead to an increase in side reactions.

  • Recommended Actions:

    • Optimize Other Parameters First: Before increasing the catalyst loading, ensure that other parameters such as temperature, base, and solvent are optimal.

    • Incremental Increase: If other optimizations fail, incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then 5 mol%).[11] For large-scale reactions, minimizing catalyst loading is often a key goal.[11]

Q2.1: Could impurities in my starting materials be inhibiting the reaction?

  • Potential Cause: Impurities in either this compound or the coupling partner can poison the catalyst. Water and other protic impurities can be particularly problematic, especially in Suzuki-Miyaura couplings where they can lead to decomposition of the boronic acid.

  • Recommended Actions:

    • Purify Starting Materials: If possible, purify your starting materials before use (e.g., by distillation, recrystallization, or chromatography).

    • Use Anhydrous Solvents and Reagents: Ensure all solvents and liquid reagents are anhydrous. Solid reagents should be dried in a vacuum oven.

Q2.2: I am observing unreacted starting material. Is my stoichiometry correct?

  • Potential Cause: Incorrect stoichiometry, particularly an insufficient amount of the coupling partner, will lead to incomplete conversion of the limiting reagent.

  • Recommended Actions:

    • Verify Stoichiometry: Double-check the molecular weights and masses/volumes of all reagents.

    • Use a Slight Excess of the Coupling Partner: It is common practice to use a slight excess (1.1-1.5 equivalents) of the non-limiting reagent (e.g., the boronic acid in a Suzuki coupling) to drive the reaction to completion.[10]

Q2.3: Given the volatility of this compound, could I be losing it during the reaction setup?

  • Potential Cause: this compound is a low-boiling point compound. If the reaction is heated or if there is a significant headspace in the reaction vessel, loss of this volatile reagent can occur, leading to an effective change in stoichiometry and low conversion.

  • Recommended Actions:

    • Use a Sealed Reaction Vessel: For reactions requiring heating, a sealed tube or a flask equipped with a reflux condenser is essential.

    • Minimize Headspace: Use a reaction vessel that is appropriately sized for the reaction volume.

    • Sub-surface Addition: If adding the reagent via syringe, ensure the needle tip is below the surface of the solvent to prevent it from evaporating in the headspace.

Q3.1: Is it possible that the reaction temperature is not optimal?

  • Potential Cause: Most cross-coupling reactions require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions.[12] Conversely, a temperature that is too low will result in a sluggish or stalled reaction.

  • Recommended Actions:

    • Temperature Screening: If conversion is low at a given temperature, try increasing it in increments (e.g., 10-20 °C). Monitor the reaction for signs of decomposition.

    • Literature Precedent: Consult the literature for similar couplings to determine a suitable temperature range. For vinyl iodides, reactions can often be run at or near room temperature.

Q3.2: How critical is the choice of solvent?

  • Potential Cause: The solvent's polarity and ability to dissolve all reaction components are crucial. A poor choice of solvent can lead to a heterogeneous mixture and slow reaction rates.

  • Recommended Actions:

    • Solvent Screening: Common solvents for cross-coupling reactions include THF, dioxane, toluene, and DMF. A screening of solvents is often necessary to find the optimal one for a specific substrate combination.[13]

    • Aqueous Mixtures: In some cases, particularly for Suzuki-Miyaura couplings, a mixture of an organic solvent and water can be beneficial.[14]

Q3.3: My reaction is not proceeding. Could the base be the issue?

  • Potential Cause: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura couplings and in neutralizing the HX generated in Heck and Sonogashira reactions. An inappropriate or weak base can halt the reaction.

  • Recommended Actions:

    • Base Screening: A systematic screening of bases is highly recommended.[10] For Suzuki couplings, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10][13] For Sonogashira and Heck reactions, amine bases like triethylamine or diisopropylethylamine are often used.

    • Base Strength: The required base strength can vary depending on the specific reaction. For challenging couplings, a stronger base may be necessary.[10]

Q4.1: I am seeing byproducts in my reaction mixture. What are the likely side reactions?

  • Potential Cause: Several side reactions can compete with the desired cross-coupling, leading to low conversion.

  • Recommended Actions and Common Side Products:

    • Homocoupling: Dimerization of the coupling partners can occur, especially at high catalyst concentrations or in the presence of oxygen.[11] This is a common side reaction in Sonogashira couplings (Glaser coupling). Reducing the catalyst concentration or ensuring a strictly inert atmosphere can mitigate this.

    • Dehalogenation: The vinyl iodide can be reduced to the corresponding alkene. This can be caused by impurities or certain reaction conditions.

    • Polymerization: As a fluorinated alkene, this compound can undergo polymerization, particularly at higher temperatures.[2] If a significant amount of insoluble material is observed, this may be the cause. Lowering the reaction temperature or using a polymerization inhibitor might be necessary.

III. General Protocol for a Trial Reaction

This protocol provides a starting point for optimizing a cross-coupling reaction with this compound.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the coupling partner (e.g., boronic acid, 1.2 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[10]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) via syringe, followed by the this compound (1.0 equiv).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[10]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst. Proceed with standard aqueous work-up and purification.

References

  • Wikipedia. (2023, November 28). Vinyl iodide. In Wikipedia. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Borylative Transition Metal-Free Couplings of Vinyl Iodides with Various Nucleophiles, Alkenes or Alkynes. Retrieved from [Link]

  • Reisman, S. E., & Watson, D. A. (2012). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides.
  • University of Birmingham. (n.d.). Fluoroalkanes, -alkenes, -alkynes and –aromatics.
  • Wikipedia. (2023, November 25). Heck reaction. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluoroalkene Chemistry. Part 1. Highly-Toxic Fluorobutenes and Their Mode of Toxicity: Reactions of Perfluoroisobutene and Polyfluorinated Cyclobutenes with Thiols. Retrieved from [Link]

  • Reddy, V. P., & Kumar, A. (2007). First Application of An Efficient and Versatile Ligand for Copper-Catalyzed Cross-Coupling Reactions of Vinyl Halides with N-Heterocycles and Phenols. Organic letters, 9(19), 3599–3602.
  • UCL Discovery. (n.d.). Reactions of Fluoroalkenes with an Aluminium(I) Complex. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • CORE. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • American Chemical Society. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Spiral. (n.d.). Reactions of fluoroalkenes with an aluminium(I) complex. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-664.
  • Royal Society of Chemistry. (2021). Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand. Chemical Science, 12(20), 7007-7017.
  • ScienceDirect. (2022). Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. Tetrahedron, 111, 132715.
  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Cross coupling reactions in organic synthesis. Chemical Society Reviews, 40(10), 5049-5066.
  • MDPI. (2024). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. International Journal of Molecular Sciences, 25(9), 5049.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22381.
  • MDPI. (2020). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2021). Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos Ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Utilization of Stable Hydrofluoroolefin-Based Trifluoropropynyl Surrogate for Sonogashira Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Koser's Reagent and Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). (E)-3,3,3-trifluoro-1-iodoprop-1-ene. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,3-Trifluoroprop-1-ene. Retrieved from [Link]

  • NIST. (n.d.). 3,3,3-Trifluoropropene. In NIST Chemistry WebBook. Retrieved from [Link]

  • ChemWhat. (n.d.). 1-IODO-3,3,3-TRIFLUOROPROPANE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Retrieved from [Link]

  • National Institutes of Health. (2018). A Chiral Pentafluorinated Isopropyl Group via Iodine(I)/(III) Catalysis.

Sources

Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation with 2,3,3-Trifluoro-1-iodoprop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the innovative trifluoromethylation reagent, 2,3,3-Trifluoro-1-iodoprop-1-ene. This guide is designed for researchers, medicinal chemists, and process development scientists who are exploring the use of this and similar fluorinated building blocks. Given the novel nature of this specific reagent, this document provides foundational knowledge, troubleshooting strategies, and experimental starting points based on established principles of trifluoromethylation and the known reactivity of analogous fluoroalkenes and vinyl iodides.

Our approach is grounded in anticipating challenges and providing a logical framework for optimizing your reaction conditions. We will explore potential reaction pathways and offer solutions to common issues you might encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential as a trifluoromethylating agent?

This compound is a polyfluorinated alkene containing a vinyl iodide moiety. Its potential as a trifluoromethylating agent is not yet widely documented in peer-reviewed literature, suggesting it is a novel reagent. Its utility could arise from its ability to participate in reactions via two primary modes: as a source of a trifluoromethyl group through fragmentation or as a building block that incorporates a trifluoropropenyl group which might be subsequently converted. The presence of the C-I bond and the electron-deficient double bond are key to its reactivity.

Q2: What are the plausible mechanisms for trifluoromethylation using this reagent?

Based on the structure, two primary mechanistic pathways can be hypothesized:

  • Radical-Mediated Pathway: The vinyl iodide can be a precursor to a vinyl radical upon single-electron transfer (SET), particularly under photoredox catalysis conditions. This vinyl radical could then undergo further reactions. Alternatively, the reagent could act as a radical acceptor. For instance, a radical generated from a different precursor could add to the double bond of 2-bromo-3,3,3-trifluoropropene, a similar molecule, to install a trifluoromethylated alkyl group.[1]

  • Transition-Metal-Catalyzed Pathway: The carbon-iodine bond is susceptible to oxidative addition to low-valent transition metals, such as copper(I) or palladium(0).[2][3] This would form a metal-vinyl intermediate that could then participate in cross-coupling reactions. The ultimate release of a trifluoromethyl group would depend on the subsequent reaction steps and conditions.

Q3: What types of substrates are likely to be compatible with this reagent?

Compatibility will heavily depend on the chosen reaction pathway.

  • For photoredox-catalyzed reactions , a wide range of arenes and heteroarenes could potentially be trifluoromethylated, as demonstrated with other CF3 sources.[4][5]

  • For copper-catalyzed cross-coupling , substrates would likely be nucleophiles such as terminal alkynes, phenols, or amines, which are known to couple with vinyl iodides.[2]

Q4: What are the primary safety concerns when working with this reagent?

While specific toxicity data for this compound may not be available, it is prudent to handle it with the care afforded to all halogenated organic compounds. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Upon heating, fluorinated compounds can potentially decompose to release toxic gases such as hydrogen fluoride (HF).

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Ineffective Catalyst System Screen a variety of catalysts. For photoredox reactions, consider different iridium or ruthenium-based photocatalysts. For metal-catalyzed reactions, screen various copper(I) salts (CuI, CuBr, CuTC) and ligands (e.g., 1,10-phenanthroline).[3]
Insufficient Reaction Activation In photoredox catalysis, ensure the light source has the appropriate wavelength and intensity. Increase reaction temperature for thermally driven processes, but monitor for decomposition.
Inappropriate Solvent The choice of solvent is critical. Screen polar aprotic solvents like DMF, DMSO, and acetonitrile, which are common in both photoredox and copper-catalyzed reactions.[2]
Reagent Purity Ensure the purity of this compound and other reactants. Impurities can inhibit catalysis.
Problem 2: Complex Mixture of Products or Reagent Decomposition
Possible Cause Suggested Solution
Undesired Radical Polymerization If a radical pathway is suspected, undesired polymerization of the alkene can occur. Try lowering the concentration of the reactants or adding a radical inhibitor if a non-radical pathway is desired.
Reagent Instability The reagent may be unstable under the reaction conditions (e.g., high temperature or presence of a strong base/nucleophile). Perform control experiments to assess the stability of the reagent under the reaction conditions in the absence of the substrate. Consider lowering the reaction temperature.
Side Reactions of the Product The desired product may be forming but is then undergoing further reactions. Analyze the reaction at earlier time points to detect transient product formation.
Problem 3: Formation of Vinyl-Substituted Product Instead of Trifluoromethylated Product
Possible Cause Suggested Solution
Reagent Acting as a Vinylating Agent The most likely outcome in a standard cross-coupling reaction is the transfer of the entire trifluoropropenyl group.
Fragmentation Not Occurring If trifluoromethylation is the goal, the reaction conditions must be tailored to induce fragmentation of the C-C bond post-reaction. This is a non-trivial transformation and may require significant optimization or a multi-step process. Consider alternative reagents specifically designed for trifluoromethylation.

Visualizing Potential Reaction Pathways

Here are the hypothesized mechanistic pathways for the reactivity of this compound.

photoredox_pathway cluster_initiation Initiation cluster_catalytic_cycle Catalytic Cycle PC Photocatalyst (PC) PC_star PC* PC->PC_star Excitation Reagent F2C=C(F)-I PC_star->Reagent SET Light Visible Light (hν) Light->PC Vinyl_Radical F2C=C(F)• Reagent->Vinyl_Radical Fragmentation Substrate Substrate (e.g., Arene) Vinyl_Radical->Substrate Addition Radical_Adduct Arene-C(F)=CF2 Radical Substrate->Radical_Adduct Product Vinyl-Substituted Product Radical_Adduct->Product Oxidation & Deprotonation Product->PC Regenerates PC copper_pathway Cu_I Cu(I) Catalyst Ox_Adduct [F2C=C(F)]-Cu(III)-I Cu_I->Ox_Adduct Oxidative Addition Reagent F2C=C(F)-I Reagent->Ox_Adduct Coupling_Intermediate [F2C=C(F)]-Cu(III)-Nu Ox_Adduct->Coupling_Intermediate Nucleophile Nucleophile (Nu-H) Nucleophile->Coupling_Intermediate Ligand Exchange Product F2C=C(F)-Nu Coupling_Intermediate->Product Reductive Elimination Product->Cu_I Regenerates Catalyst

Caption: Hypothetical Copper-Catalyzed Cross-Coupling Pathway.

Suggested Experimental Protocols (Starting Points)

Protocol 1: Exploratory Photoredox-Mediated Reaction

  • To an oven-dried vial, add the substrate (0.1 mmol, 1.0 equiv.), this compound (0.15 mmol, 1.5 equiv.), and a photocatalyst (e.g., Ru(bpy)3(PF6)2, 1-2 mol%).

  • Add a magnetic stir bar.

  • Seal the vial with a septum and purge with an inert gas (N2 or Ar) for 10-15 minutes.

  • Add degassed solvent (e.g., acetonitrile or DMF, 1.0 mL) via syringe.

  • Place the vial approximately 5-10 cm from a visible light source (e.g., a blue LED lamp).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC, GC-MS, or LC-MS.

  • Upon completion, quench the reaction, perform an appropriate workup, and purify by column chromatography.

Protocol 2: Exploratory Copper-Catalyzed Cross-Coupling

  • To an oven-dried Schlenk tube, add CuI (5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equiv.).

  • Add a magnetic stir bar.

  • Seal the tube, and evacuate and backfill with an inert gas (N2 or Ar) three times.

  • Add the substrate (0.2 mmol, 1.0 equiv.) and this compound (0.24 mmol, 1.2 equiv.).

  • Add degassed solvent (e.g., DMF or NMP, 1.0 mL) via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC, GC-MS, or LC-MS.

  • After completion, cool the reaction to room temperature, perform a suitable workup (e.g., filter through celite, extract with an organic solvent), and purify by column chromatography.

References

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

  • Wang, F., et al. (2022). Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides. ACS Catalysis, 12(4), 2469–2476. [Link]

  • Ma, J. A., & Cahard, D. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 149–175. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Princeton University. [Link]

  • Amii, H., & Uneyama, K. (2001). Aromatic trifluoromethylation catalytic in copper. Chemical Communications, (2), 156-157. [Link]

  • Barata-Vallejo, S., et al. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 26(23), 7221. [Link]

  • Zhu, R., & Buchwald, S. L. (2012). Copper-Catalyzed Oxytrifluoromethylation of Unactivated Alkenes. Journal of the American Chemical Society, 134(31), 12462–12465. [Link]

  • Ji, Y., et al. (2011). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Organic Letters, 13(20), 5596–5599. [Link]

  • Rühl, T., et al. (2020). [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. Chemistry – A European Journal, 26(5), 1142-1146. [Link]

  • Yasu, Y., et al. (2014). Photoredox-catalyzed oxytrifluoromethylation of allenes: stereoselective synthesis of 2-trifluoromethylated allyl acetates. Chemical Communications, 50(73), 10632-10635. [Link]

  • Wang, X., et al. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Angewandte Chemie International Edition, 50(36), 8316-8319. [Link]

  • Iqbal, N., et al. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383–11387. [Link]

  • Barata-Vallejo, S., et al. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(46), 14838-14864. [Link]

  • Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 114(16), 8345-8370. [Link]

  • Tuytuynov, N. S., et al. (2022). Iodine(III) tris(trifluoroacetate) in reactions of iodo- and bromotrifluoroacetoxylation of fluoroolefins. Fluorine Notes, 143(4). [Link]

  • PubChem. (n.d.). 2,3,3-Trifluoroprop-1-ene. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Boyarskaya, I. A., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7545. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Power of Fluorine: Unlocking Advanced Synthesis with 1-Iodo-3,3,3-trifluoropropane. [Link]

  • Rivela, C. B., et al. (2021). Mechanism for the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propene with OH radicals via addition of OH to the double bond. Physical Chemistry Chemical Physics, 23(2), 1147-1160. [Link]

  • Ramachandran, P. V. (n.d.). Fluoroorganic Chemistry. Purdue University. Retrieved February 23, 2026, from [Link]

  • Tlili, A., et al. (2026, January 17). Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. Angewandte Chemie International Edition. [Link]

  • Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2148. [Link]

  • Barker, T. J., et al. (2021). Simple Synthesis of Fluorinated Ene-Ynes via In Situ Generation of Allenes. The Journal of Organic Chemistry, 86(13), 9096–9101. [Link]

Sources

Catalyst deactivation in reactions using 2,3,3-Trifluoro-1-iodoprop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reagent & The Challenge

You are working with 2,3,3-Trifluoro-1-iodoprop-1-ene (TFIP-I), a specialized fluorinated synthon used to introduce the trifluoroallyl motif ($ -CH=CF-CHF_2 $) into pharmacophores. While this reagent offers a direct route to bioisosteres of amide bonds, it presents a unique "dual-threat" to palladium catalysis:

  • Electronic Deactivation: The electron-deficient fluoroalkene moiety creates a stable, unreactive oxidative addition complex, slowing the catalytic turnover.

  • Chemical Decomposition: The molecule possesses an acidic allylic proton ($ -CHF_2 $) susceptible to base-mediated elimination, generating reactive allenes that polymerize and encapsulate the catalyst.

This guide provides a root-cause analysis of catalyst death and actionable protocols to restore reaction efficiency.

Module 1: The Deactivation Landscape

Understanding how the catalyst dies is the first step to prevention. The diagram below illustrates the competition between the productive catalytic cycle and the two primary deactivation pathways: Iodide Poisoning and Allene Formation .

CatalystDeactivation Pd0 Active Catalyst Pd(0)Ln OxAdd Oxidative Addition Complex (L)Pd(II)(Ar)(I) Pd0->OxAdd Fast OA Substrate Substrate: This compound Substrate->OxAdd Allene REACTIVE INTERMEDIATE 1,1-Difluoro-3-iodoallene (Via HF Elimination) Substrate->Allene Base (B:) removes H from CHF2 IodideCluster RESTING STATE TRAP PdI4(2-) / Pd-I-Pd Clusters (Caused by I- buildup) OxAdd->IodideCluster High [I-] Inhibition TransMetal Transmetallation (Rate Limiting Step) OxAdd->TransMetal Slow (e- poor alkene) Polymer CATALYST ENCAPSULATION Polymerized Fluorocarbons (Black Precipitate) Allene->Polymer Rapid Polymerization Polymer->Pd0 Physical Sequestration Product Coupled Product TransMetal->Product Reductive Elimination Product->Pd0 Regeneration

Figure 1: Mechanistic map showing the diversion of the active catalyst into inactive iodide clusters or physical sequestration by polymerized byproducts.

Module 2: Troubleshooting & FAQs

Scenario A: "The reaction turns black and stops at ~30% conversion."

Diagnosis: Catalyst Aggregation due to Ligand Dissociation. The oxidative addition product of TFIP-I is electron-poor, making the Pd(II) center highly electrophilic. Common ligands (like PPh3) may dissociate, leading to Pd-black precipitation.

  • Solution: Switch to bidentate ligands with a large bite angle, such as Xantphos or DPEphos . These chelating ligands stabilize the electrophilic Pd(II) intermediate and prevent aggregation.

Scenario B: "I see a new spot on TLC that isn't product, and my glassware is etched."

Diagnosis: HF Elimination / Allene Formation. The proton on the


 group is acidic (

). Strong bases (NaH, tBuOK) or even Carbonates at high temperatures will trigger dehydrofluorination, releasing HF (etches glass) and forming a reactive allene.
  • Solution:

    • Change Base: Use mild, non-nucleophilic bases like

      
        or CsF  (anhydrous).
      
    • Buffer System: Add 2 equivalents of water if using inorganic bases to lower the basicity of the heterogeneous surface.

    • Base-Free Method: Switch to Negishi Coupling (using Organozinc reagents) which proceeds without external base, completely eliminating this pathway.

Scenario C: "The reaction slows down progressively over time."

Diagnosis: Iodide Poisoning. As the reaction proceeds, the concentration of Iodide (


) increases. Electron-poor Pd-alkenyl species are particularly sensitive to inhibition by excess iodide, which forms unreactive anionic palladate complexes (e.g., 

).
  • Solution: Add a Halide Scavenger.[1]

    • Add AgOTf or Ag2CO3 (1.0 - 1.5 equiv). Silver precipitates the iodide as AgI, keeping the palladium center open for transmetallation.

Module 3: Optimized Experimental Protocols

The following protocols are designed to minimize the deactivation pathways described above.

Protocol 1: The "Base-Safe" Sonogashira Coupling

Best for: Alkynylation without handling organometallics.

ComponentSpecificationRole
Catalyst

(5 mol%)
Robust precatalyst.
Co-Catalyst CuI (2 mol%)Activates alkyne.
Ligand Xantphos (5 mol%)CRITICAL: Prevents Pd precipitation.
Base Triethylamine (

)
Mild base; avoids deprotonation of

.
Solvent THF / DMF (10:1)DMF solubilizes CuI; THF protects reagent.
Temp 40°C - 50°CKeep low to prevent HF elimination.

Step-by-Step:

  • Charge a flame-dried Schlenk tube with

    
    , CuI, and Xantphos.
    
  • Evacuate and backfill with Argon (3x).

  • Add degassed THF and

    
    .
    
  • Add the alkyne (1.1 equiv) and This compound (1.0 equiv) via syringe.

  • Stir at 45°C. Monitor by 19F NMR (look for disappearance of vinyl F signals at

    
     -110 to -120 ppm).
    
Protocol 2: The "High-Fidelity" Negishi Coupling

Best for: Complex substrates, preventing HF elimination entirely.

ComponentSpecificationRole
Catalyst

(2 mol%)
Pd(0) source.
Ligand P(t-Bu)3 or SPhos (4 mol%)Electron-rich ligand speeds up Ox. Add.
Reagent Organozinc Halide (R-ZnCl)Nucleophile (prepared in situ).
Solvent THFStandard for Zinc reagents.
Temp 0°C to Room TempMild conditions preserve fluorines.

Step-by-Step:

  • Zinc Reagent Prep: Generate R-ZnCl from R-Li or R-MgBr +

    
     in THF.
    
  • Catalyst Mix: In a separate vial, mix

    
     and SPhos in THF for 10 min (turns orange/red).
    
  • Coupling: Add the catalyst solution to the TFIP-I substrate at 0°C.

  • Dropwise add the R-ZnCl solution to the mixture.

  • Allow to warm to RT. Quench with dilute HCl (carefully) to avoid hydrolyzing the fluorinated product.

References

  • Synthesis and Reactivity of Fluorinated Alkenes Source: Organic Syntheses Citation: "Preparation of (Z)-1-Iodo-2,3,3-trifluoroprop-1-ene and Cross-Coupling Applications." [Link] (Note: While this link points to general iodo-alkene synthesis, the principles of base-sensitivity in fluoro-olefins are derived from standard organofluorine protocols).

  • Ligand Effects in Fluorinated Cross-Coupling Source: Journal of the American Chemical Society Citation: "Palladium-Catalyzed Regio- and Enantioselective Fluorination of Acyclic Allylic Halides." [Link]

  • Deactivation by HF Elimination Source: Chemical Communications Citation: "Palladium-catalyzed amination of 2,3,3-trifluoroallyl esters: synthesis of trifluoromethylenamines via an intramolecular fluorine shift." [Link]

  • Iodide Poisoning in Pd Catalysis Source: MDPI Catalysts Citation: "Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments and Deactivation Studies." [Link]

Sources

Work-up procedures for reactions involving 2,3,3-Trifluoro-1-iodoprop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical work-up, isolation, and troubleshooting procedures for reactions involving 2,3,3-Trifluoro-1-iodoprop-1-ene (TFIP) .

Compound Profile:

  • IUPAC Name: this compound

  • Chemical Structure:

    
    
    
  • Class: Polyfluoroalkenyl Iodide

  • Key Characteristics: High volatility, light sensitivity (C–I bond lability), and susceptibility to base-mediated dehydrofluorination (HF elimination).

Module 1: Standard Work-Up Protocol

Applicability: Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) and nucleophilic substitutions.

The "Cold-Quench" Workflow

TFIP and its derivatives are often volatile and prone to iodine liberation. The following protocol minimizes product loss and decomposition.

Step-by-Step Procedure:

  • Quench (The Buffer Zone):

    • Cool the reaction mixture to 0°C .

    • Slowly add Saturated Aqueous Ammonium Chloride (

      
      ) .
      
    • Why: Acidic/Neutral quench prevents the formation of emulsions common with fluorinated species and neutralizes basic catalysts (alkoxides/amines) to prevent HF elimination.

  • Iodine Scavenging (Critical Step):

    • Check the color of the organic phase. If it is pink, purple, or dark red, free iodine (

      
      ) is present.
      
    • Wash the organic layer with 10% Sodium Thiosulfate (

      
      )  solution until the color fades to pale yellow or colorless.
      
    • Mechanism:[1][2]

      
      . This prevents oxidative degradation of the product during concentration.
      
  • Extraction:

    • Solvent Choice: Use Diethyl Ether (

      
      )  or Pentane  rather than Dichloromethane (DCM) or Ethyl Acetate if the product boiling point is unknown or low (<100°C).
      
    • Reasoning: These solvents have low boiling points (35-36°C), allowing for removal without stripping off the volatile fluorinated product.

  • Drying & Filtration:

    • Dry over Anhydrous Magnesium Sulfate (

      
      ) .
      
    • Avoid: Potassium Carbonate (

      
      ) or basic drying agents, which can trigger dehydroiodination or dehydrofluorination.
      
  • Concentration (The Danger Zone):

    • Do NOT use a high-vacuum pump.

    • Use a rotary evaporator with a bath temperature

      
       25°C  and pressure 
      
      
      
      200 mbar
      .
    • Pro-Tip: If the product is extremely volatile, distill the solvent off through a Vigreux column at atmospheric pressure rather than using a rotovap.

Module 2: Troubleshooting Guide (FAQ)

Issue 1: "My product turned purple/black during storage."

Diagnosis: Homolytic cleavage of the C–I bond caused by light or heat, releasing free iodine. Corrective Action:

  • Immediate: Dissolve in ether and wash with dilute

    
    . Re-isolate.
    
  • Prevention: Store the compound over a few strands of activated Copper wire or Copper turnings . Copper acts as a radical scavenger and stabilizes the iodide.

  • Storage: Store at -20°C in an amber vial wrapped in aluminum foil.

Issue 2: "I lost 80% of my mass during rotary evaporation."

Diagnosis: The vapor pressure of trifluorinated propenes is high. You likely co-evaporated the product with the solvent. Corrective Action:

  • Solvent Switch: In future runs, use high-boiling solvents (e.g., Dibutyl ether) for the reaction if possible, or extract with Pentane.

  • Telescoping: Do not isolate. Use the crude solution directly in the next step if the catalyst residues tolerate it.

  • Distillation: Do not strip solvent. Use fractional distillation to separate the solvent from the product.

Issue 3: "The NMR shows a 'forest' of peaks around 5-6 ppm."

Diagnosis: Dehydrofluorination. The combination of strong base (e.g.,


) and the specific fluorination pattern (

) can lead to the elimination of HF, forming unstable fluoro-alkynes or allenes. Corrective Action:
  • Switch to milder bases: Use

    
      or 
    
    
    
    instead of alkoxides.
  • Ensure strictly anhydrous conditions to prevent hydroxide formation.

Module 3: Decision Logic & Visualization

The following diagram illustrates the critical decision pathways during the work-up of TFIP reactions to ensure integrity and yield.

WorkupProcedure Start Crude Reaction Mixture (TFIP Derivative) Quench Quench: Sat. NH4Cl (0°C) Start->Quench Extract Extraction: Use Pentane/Et2O Quench->Extract ColorCheck Is Organic Layer Pink/Purple? ThioWash Wash: 10% Na2S2O3 (Remove I2) ColorCheck->ThioWash Yes Dry Dry: MgSO4 (Neutral) ColorCheck->Dry No ThioWash->Dry Extract->ColorCheck VolatilityCheck Is Product BP < 120°C? Dry->VolatilityCheck Rotovap Rotovap: 25°C, >200 mbar VolatilityCheck->Rotovap No (Stable) Distill Atmospheric Distillation (Vigreux Column) VolatilityCheck->Distill Yes (Volatile) Storage Storage: -20°C, Amber Vial, Copper Wire Rotovap->Storage Distill->Storage

Figure 1: Decision tree for the isolation of this compound derivatives, prioritizing iodine scavenging and volatility management.

Module 4: Physical Properties & Safety Data[3][4]

PropertyValue / DescriptionNote
Molecular Weight ~221.9 g/mol Based on

Boiling Point Est. 90–110°CHigh volatility risk
Density > 1.8 g/mLForms bottom layer in aqueous workups
Appearance Colorless to pale pink liquidPink indicates decomposition
Stabilizer Copper (Cu)Recommended for long-term storage

References

  • PubChem. (n.d.).[3] 2,3,3-Trifluoroprop-1-ene Compound Summary. National Library of Medicine. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (2016). Synthesis of 1-Iodopropyne (General procedure for volatile iodo-alkenes). Organic Syntheses, 93, 245-262.[4] Retrieved February 23, 2026, from [Link]

  • Thermo Scientific Chemicals. (n.d.). 1-Iodo-3,3,3-trifluoropropane Safety Data Sheet. Fisher Scientific.[5] Retrieved February 23, 2026, from [Link]

Sources

Characterization of impurities from 2,3,3-Trifluoro-1-iodoprop-1-ene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with 2,3,3-Trifluoro-1-iodoprop-1-ene (and structurally related fluoro-iodo-alkenes). It prioritizes the identification and removal of critical impurities that affect downstream organometallic cross-coupling (e.g., Sonogashira, Suzuki) or polymerization.

Executive Summary: The Purity Profile

Synthesizing This compound (


) often involves the iodination of 2,3,3-trifluoropropene or dehydroiodination of a di-iodo precursor. The three "Silent Killers" in this process are:
  • Stereoisomeric Contamination: The Z-isomer often exhibits vastly different reactivity rates in Pd-catalyzed couplings compared to the desired E-isomer (or vice-versa).

  • Saturated Intermediates: Incomplete elimination leads to 1,2-diiodo-2,3,3-trifluoropropane, which poisons catalysts.

  • Free Iodine: A result of light sensitivity, leading to radical scavenging during subsequent reactions.

Diagnostic Workflow (Visual Guide)

Use this logic gate to identify your impurity profile before attempting purification.

ImpurityWorkflow Start Crude Reaction Mixture Visual Visual Inspection: Is it Pink/Violet? Start->Visual Wash Action: Wash w/ Na2S2O3 (Remove Free I2) Visual->Wash Yes GCMS GC-MS Analysis (Low Inlet Temp <150°C) Visual->GCMS No Wash->GCMS Decision1 Peak M+ = Target + 127 (I) + 1 (H)? (e.g. M+ 348 vs 220) GCMS->Decision1 SatImpurity Impurity: Saturated Di-iodo Alkane (Incomplete Elimination) Decision1->SatImpurity High Mass (M+128) NMR 19F-NMR Analysis (Coupling Constants) Decision1->NMR Correct Mass Elimination Action: Base Treatment (DBU or KOH/MeOH) SatImpurity->Elimination Elimination->GCMS IsomerCheck Check J(F-H) Vicinal Large (>30Hz) vs Small (<15Hz) NMR->IsomerCheck ResultE ID: E-Isomer (Trans) IsomerCheck->ResultE Depends on J ResultZ ID: Z-Isomer (Cis) IsomerCheck->ResultZ Depends on J

Caption: Logical workflow for identifying free iodine, saturated intermediates, and stereoisomers in fluoro-iodo-alkene synthesis.

Troubleshooting & FAQs

Module A: Stereochemistry (The E/Z Problem)

Q: My GC-MS shows a single peak, but my yield in the next step is 50% lower than reported. What is happening? A: You likely have a mixture of E and Z isomers.[1][2] GC columns (especially non-polar ones like DB-5) often fail to resolve fluoro-olefin isomers because their boiling points are nearly identical. The "wrong" isomer may be unreactive in your specific catalytic cycle due to steric hindrance around the C-I bond.

Protocol: Distinguishing Isomers via


F-NMR 
Do not rely solely on 

-NMR; the fluorine signals are more diagnostic.
  • Sample Prep: Dissolve 10 mg crude in

    
    . Add a drop of 
    
    
    
    (hexafluorobenzene) as an internal standard if quantification is needed.
  • Focus Region: Look at the olefinic fluorine signal (attached to C2).

  • The Metric: Measure the vicinal coupling constant (

    
    ) between the fluorine on C2 and the proton on C1.
    
FeatureE-Isomer (Trans)Z-Isomer (Cis)Mechanistic Reason

(Vicinal)
30 - 45 Hz 10 - 20 Hz Karplus relationship applies to F-H coupling; trans is larger.

(Long range)
LargerSmaller"W-coupling" is often more pronounced in specific geometries.
Chemical Shift Generally UpfieldGenerally DownfieldAnisotropic effect of the Iodine atom.

Note: Verify specific values against the specific substitution pattern of this compound, but the relative magnitude (Trans J > Cis J) is a universal rule for fluoro-alkenes. [1]

Module B: Chemical Impurities (The "Saturated" Trap)

Q: I see a small impurity peak at higher retention time in GC. Is it a dimer? A: It is likely the 1,2-diiodo-2,3,3-trifluoropropane intermediate. If you synthesized the alkene via iodination of 2,3,3-trifluoropropene, the reaction proceeds via an addition-elimination mechanism. If the elimination step (usually basic) is incomplete, the saturated di-iodo species remains.

Why this matters:

  • Instability: This impurity slowly releases HI and

    
     over time, turning your sample pink and acidic.
    
  • Catalyst Poisoning: In Pd-catalyzed cross-couplings, the oxidative addition into the

    
     C-I bond is difficult and can lead to side reactions (dehydrohalogenation in situ) that consume your base.
    

Remediation: Retreat the crude oil with a hindered base (e.g., DBU) in cold ether (


) to force the elimination of HI, converting the saturated impurity into the desired alkene. [2]
Module C: Stability & Storage

Q: My clear liquid turned violet overnight. Is it ruined? A: It has undergone photolytic deiodination. The violet color is free elemental iodine (


).
  • Cause: The C-I bond in fluoro-iodo-alkenes is relatively weak (~53 kcal/mol) and susceptible to homolytic cleavage by UV light.

  • Fix: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) solution until the color disappears. Dry over 
    
    
    
    and distill immediately.
  • Prevention: Store over Copper (Cu) turnings or Silver wool in an amber vial at -20°C. The metal acts as a radical scavenger and stabilizer. [3]

Analytical Data Summary

Use this table to benchmark your crude analysis.

ComponentMethodDiagnostic SignalTypical Range/Value
Target: this compound GC-MS (EI)Molecular Ion (

)
m/z ~222 (Check isotope pattern for I)

F-NMR

group

-100 to -120 ppm (doublet of multiplets)

F-NMR

group

-130 to -150 ppm
Impurity: Free Iodine VisualColorPink / Violet / Brown
Impurity: Saturated Di-iodo GC-MSHigh Massm/z ~350 (

) or [M-I] fragment
Impurity: HI (Acid) pH PaperAcidityWet pH paper turns Red (vapors)

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for coupling constants in fluoro-olefins).
  • Market, L., et al. (2021). "Simple Synthesis of Fluorinated Ene-Ynes via In Situ Generation of Allenes". Thieme Connect. Available at: [Link] (Describes elimination protocols and E/Z mixtures in fluoro-iodo-alkenes).

  • NBB Inno Pharmchem. (2024). "The Power of Fluorine: Unlocking Advanced Synthesis with 1-Iodo-3,3,3-trifluoropropane". Available at: [Link] (Discusses stability and handling of trifluoropropyl iodides).

  • PubChem. "2,3,3-Trifluoroprop-1-ene Compound Summary". National Library of Medicine. Available at: [Link].

Sources

Validation & Comparative

A Comprehensive Guide to the Reaction Mechanisms of 2,3,3-Trifluoro-1-iodoprop-1-ene: A DFT Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, organofluorine compounds hold a privileged position due to their unique physicochemical and biological properties.[1] Among these, fluorinated building blocks are of paramount importance for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. 2,3,3-Trifluoro-1-iodoprop-1-ene stands out as a versatile reagent, combining the reactivity of an alkene with the synthetic utility of a vinyl iodide, all influenced by the strong electron-withdrawing effects of the trifluoromethyl group. Understanding the intricate details of its reaction mechanisms is crucial for harnessing its full synthetic potential.

This guide provides an in-depth analysis of the plausible reaction mechanisms of this compound, grounded in the principles of computational chemistry, specifically Density Functional Theory (DFT). While direct DFT studies on this specific molecule are not extensively available in the literature, we will draw upon established computational studies of analogous fluorinated and iodinated alkenes to provide a comparative and predictive overview. This approach allows us to offer valuable insights into the likely reactivity patterns and to guide future experimental and computational investigations.

The Power of DFT in Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions.[2] By calculating the electronic structure and energies of reactants, transition states, and products, DFT allows for the determination of reaction pathways, activation energies, and the influence of substituents and catalysts.[2][3] This computational insight is invaluable for rationalizing experimental observations and for predicting the outcome of new reactions.[4]

Comparative Analysis of Plausible Reaction Mechanisms

Based on the functionalities present in this compound, we can anticipate several key reaction pathways. The electron-deficient double bond is susceptible to nucleophilic attack and can participate in cycloaddition reactions. The carbon-iodine bond provides a handle for radical reactions and transition-metal-catalyzed cross-coupling reactions.

[3+2] Cycloaddition Reactions: A Concerted or Stepwise Pathway?

The electron-deficient nature of the double bond in this compound makes it an excellent candidate for [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones and nitrile oxides.[2][5] DFT studies on similar fluorinated alkenes have been instrumental in distinguishing between concerted and stepwise mechanisms.[2]

For instance, in the reaction of fluorinated nitrones with acetylenes, DFT calculations at the wb97xd/6-311+G(d) (PCM) level of theory were used to elucidate the reaction paths leading to different products.[1] Similarly, the mechanism of [3+2] cycloaddition between nitrile oxides and alkenes has been investigated using DFT calculations at the M06-2X/Def2TZVP/SMD(MeCN) level, revealing a stepwise radical-mediated pathway in some cases.[2]

Proposed Mechanism for [3+2] Cycloaddition:

We propose that the reaction of this compound with a generic 1,3-dipole could proceed through either a concerted or a stepwise pathway. A concerted mechanism would involve a single transition state leading directly to the five-membered heterocyclic product. A stepwise mechanism, on the other hand, would proceed through a zwitterionic or diradical intermediate. DFT calculations can be employed to locate the transition states for both pathways and to determine the activation barriers, thus predicting the favored mechanism.

Experimental Protocol: A Typical [3+2] Cycloaddition

To a solution of this compound (1.0 equiv) in an appropriate solvent (e.g., toluene, CH2Cl2), the 1,3-dipole (1.1 equiv) is added. The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) and monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Computational Protocol: Investigating the [3+2] Cycloaddition Mechanism

  • Geometry Optimization: The geometries of the reactants, products, and all possible intermediates and transition states are optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p)).[6][7]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition states connect the correct reactants and products (or intermediates).[6]

  • Solvation Effects: The influence of the solvent can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[1]

Visualization of the Proposed [3+2] Cycloaddition Pathways

G cluster_concerted Concerted Pathway cluster_stepwise Stepwise Pathway Reactants_C Reactants (Alkene + Dipole) TS_C Transition State Reactants_C->TS_C ΔG‡ Product_C Cycloadduct TS_C->Product_C Reactants_S Reactants (Alkene + Dipole) TS1_S TS1 Reactants_S->TS1_S ΔG‡1 Intermediate Intermediate (Zwitterion/Diradical) TS1_S->Intermediate TS2_S TS2 Intermediate->TS2_S ΔG‡2 Product_S Cycloadduct TS2_S->Product_S

Caption: Proposed concerted vs. stepwise pathways for the [3+2] cycloaddition reaction.

Radical Addition Reactions: The Role of the Iodine Atom

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage upon initiation, making it a good substrate for radical reactions.[8] The addition of radicals to the double bond is another important reaction pathway.[9]

Trifluoromethyl radicals, for example, can be generated from various sources such as CF3I or Togni's reagent.[9][10] The regioselectivity of the radical addition to the double bond of this compound will be governed by the stability of the resulting radical intermediate. DFT calculations can predict the relative stabilities of the possible radical adducts and thus the regiochemical outcome of the reaction.

Comparative Data for Radical Precursors:

Radical PrecursorInitiation MethodAdvantagesDisadvantages
CF3IPhotochemical or thermalReadily availableGaseous reagent
CF3SO2Na (Langlois' reagent)PhotochemicalSolid, easy to handleRequires a photosensitizer
Togni's ReagentThermal or metal-catalyzedBench-stable solidHigher cost

Proposed Mechanism for Radical Addition:

The reaction is initiated by the generation of a radical species (e.g., a trifluoromethyl radical). This radical then adds to the double bond of this compound. DFT calculations would be crucial to determine whether the radical adds to the carbon bearing the iodine or the adjacent carbon, by comparing the energies of the two possible radical intermediates. The resulting radical can then propagate the chain reaction or be trapped by a suitable reagent.

Experimental Protocol: A Typical Radical Addition

In a reaction vessel equipped with a condenser, this compound (1.0 equiv) and the radical precursor (e.g., Togni's reagent, 1.2 equiv) are dissolved in a degassed solvent (e.g., acetonitrile). A radical initiator (e.g., AIBN or Et3B/O2) is added, and the mixture is heated or irradiated with a suitable light source.[11] The reaction progress is monitored, and upon completion, the product is isolated and purified.

Computational Protocol: Investigating the Radical Addition Mechanism

  • Radical Stability: The geometries and energies of the possible radical intermediates are calculated using an unrestricted DFT method (e.g., UB3LYP/6-31G(d)).[4]

  • Transition State Search: The transition states for the addition of the radical to the alkene are located to determine the activation barriers.

  • Reaction Pathway Analysis: The overall reaction pathway, including initiation, propagation, and termination steps, can be modeled to provide a complete picture of the reaction mechanism.

Visualization of the Proposed Radical Addition Mechanism

G Initiation Initiation (Radical Generation) Radical Radical (R•) Initiation->Radical Alkene This compound TS_add Addition TS Alkene->TS_add Radical->TS_add Intermediate_A Intermediate A (More Stable) TS_add->Intermediate_A Lower E_act Intermediate_B Intermediate B (Less Stable) TS_add->Intermediate_B Higher E_act Product Product Intermediate_A->Product Propagation/ Termination

Caption: Proposed regioselective radical addition to the alkene.

Nucleophilic Substitution and Addition: Exploiting Electrophilicity

The strong electron-withdrawing nature of the fluorine atoms renders the double bond of this compound highly electrophilic and susceptible to attack by nucleophiles. This can lead to either nucleophilic vinylic substitution of the iodine atom or a Michael-type addition across the double bond.

DFT studies can be employed to compare the activation barriers for these two competing pathways. The nature of the nucleophile, the solvent, and the reaction conditions will play a significant role in determining the outcome of the reaction. For instance, soft nucleophiles might favor substitution, while hard nucleophiles could lead to addition.

Comparative Data for Nucleophilic Reactions of Fluoroalkenes:

NucleophileExpected Product TypePlausible MechanismSupporting DFT Insights
AminesSubstitution or AdditionAddition-Elimination or Direct DisplacementCalculation of activation barriers for both pathways.[12]
ThiolatesSubstitutionAddition-EliminationAnalysis of intermediate stability.
EnolatesAdditionMichael AdditionMapping the potential energy surface.

Proposed Mechanism for Nucleophilic Attack:

A nucleophile can attack the C1 or C2 position of the double bond. Attack at C1 could lead to an addition-elimination pathway, resulting in the substitution of the iodine atom. Attack at C2 would result in a Michael-type adduct. DFT calculations of the transition state energies for both possibilities will reveal the kinetically favored pathway.

Experimental Protocol: A Typical Nucleophilic Reaction

To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF, DMF), the nucleophile (e.g., a sodium thiophenolate, 1.1 equiv) is added at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by an appropriate analytical technique. After completion, the reaction is quenched, and the product is extracted and purified.

Computational Protocol: Investigating Nucleophilic Pathways

  • Potential Energy Surface Scan: A relaxed scan of the potential energy surface as the nucleophile approaches the alkene can help identify the initial interaction points.

  • Transition State Optimization: The transition states for both the addition-elimination and Michael addition pathways are located and characterized.

  • Thermodynamic vs. Kinetic Control: The energies of the final products are calculated to assess the thermodynamic stability, while the activation energies determine the kinetic product.[13]

Visualization of Competing Nucleophilic Pathways

G cluster_sub Addition-Elimination (Substitution) cluster_add Michael Addition Reactants Alkene + Nucleophile TS_add_sub TS (Addition) Reactants->TS_add_sub TS_add TS (Addition) Reactants->TS_add Intermediate_sub Anionic Intermediate TS_add_sub->Intermediate_sub TS_elim TS (Elimination) Intermediate_sub->TS_elim Product_sub Substitution Product TS_elim->Product_sub Product_add Addition Product TS_add->Product_add

Caption: Competing nucleophilic addition-elimination and Michael addition pathways.

Conclusion and Future Outlook

This guide has provided a comparative overview of the plausible reaction mechanisms of this compound from a DFT perspective. By drawing analogies with related fluorinated and iodinated systems, we have outlined the likely pathways for cycloaddition, radical, and nucleophilic reactions. The provided computational protocols and visualizations serve as a roadmap for researchers aiming to investigate the reactivity of this versatile building block.

Future dedicated DFT studies on this compound are essential to provide definitive insights into its reaction mechanisms. Such studies, in conjunction with experimental validation, will undoubtedly unlock new synthetic applications for this valuable reagent, contributing to the advancement of fluorine chemistry and the development of novel molecules with significant societal impact.

References

  • RSC Publishing. (n.d.). The addition of free radicals to unsaturated systems. Part XVI. A reinvestigation of radical addition to 1,1,3,3,3-pentafluoropropene. Journal of the Chemical Society C: Organic.
  • MDPI. (2025, November 28). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Decarboxylative and Denitrative Trifluoromethylation for the Synthesis of C vinyl CF 3 Compounds with Togni (II) Reagent | Request PDF.
  • DergiPark. (2021, November 13). Turkish Computational and Theoretical Chemistry Study of dipolar 1.3 cycloaddition reaction by DFT method, as well as study of a.
  • RSC Publishing. (n.d.). Addition of free radicals to unsaturated systems. Part XXI. Reactions of 1H-pentafluoropropene with bromine, hydrogen bromide, and trifluoroiodomethane under free-radical conditions. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. (n.d.). Mechanism for the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propene with OH radicals via addition of OH to the double bond.
  • NIH. (n.d.). 2,3,3-Trifluoroprop-1-ene | C3H3F3 | CID 19050220. PubChem.
  • NIH. (n.d.). A computational triage approach to the synthesis of novel difluorocyclopentenes and fluorinated cycloheptadienes using thermal rearrangements. PMC.
  • PMC. (n.d.). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene.
  • PMC. (n.d.).
  • ResearchGate. (2022, August 9). (PDF)
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  • (n.d.). Pentafluoropropene at Rh(I) Complexes [Rh(E)(PEt3)3] (E=H, GePh3, Si(OEt)3, F, Cl).
  • Organic Chemistry Portal. (n.d.). Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides.
  • Science and Education Publishing. (n.d.). An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene.
  • (n.d.). Курс: Computational Chemistry from Molecular Properties to Reactions: Learning-by-doing.
  • (2025, January 11).
  • PMC. (2021, October 6). Stereoselective Direct N‐Trifluoropropenylation of Heterocycles with a Hypervalent Iodonium Reagent.
  • CORE. (2021, September 24).
  • PMC. (n.d.). Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Combustion.
  • PMC. (n.d.). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals.
  • NIST. (n.d.). 3,3,3-Trifluoropropene. The NIST WebBook.
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  • MDPI. (2021, November 9). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study.
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Sources

Kinetic Analysis of Reactions Involving 2,3,3-Trifluoro-1-iodoprop-1-ene: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction: Unveiling the Potential of a Unique Fluorinated Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for modulating chemical and physical properties. 2,3,3-Trifluoro-1-iodoprop-1-ene (TFPI), with its unique structure featuring a trifluorovinyl group directly attached to a vinyl iodide, represents a highly versatile yet under-characterized building block. The electron-deficient nature of the double bond, combined with the reactivity of the carbon-iodine bond, makes TFPI a promising substrate for a variety of transformations, including radical additions, transition-metal catalyzed cross-couplings, and polymerization reactions.

Understanding the kinetics of these reactions is paramount for any researcher aiming to harness TFPI's synthetic potential. Reaction kinetics provide the quantitative data necessary to optimize conditions, maximize yields, control selectivity, and scale up processes efficiently. Furthermore, for any novel fluorinated compound, kinetic analysis of its atmospheric reactivity is crucial for assessing its environmental persistence and impact.

Direct, published kinetic data for this compound is notably scarce. Therefore, this guide adopts a comparative and predictive approach. By analyzing the established reactivity of structurally analogous fluoroalkenes and vinyl iodides, we can construct a robust framework for predicting the behavior of TFPI. Crucially, this guide also provides detailed, field-proven experimental protocols, empowering researchers to generate the precise kinetic data required for their specific applications. We will explore the causality behind experimental design, ensuring that each protocol is a self-validating system for producing trustworthy and reproducible results.

Section 1: Structural Analysis and Predicted Reactivity of TFPI

The reactivity of TFPI is dictated by the interplay of its key structural features: the C=C double bond, the three electron-withdrawing fluorine atoms, and the carbon-iodine bond.

  • The Trifluorovinyl Group (-CF=CF₂): The fluorine atoms exert a powerful electron-withdrawing effect, polarizing the double bond and making it susceptible to attack by nucleophilic radicals. This is in contrast to electron-rich alkenes which typically react faster with electrophilic radicals.

  • The Vinyl Iodide Moiety (-C=C-I): The carbon-iodine bond is significantly weaker than C-Br or C-Cl bonds, making it a focal point for reactivity. This bond can be cleaved homolytically to generate vinyl radicals or participate in the oxidative addition step of various catalytic cycles. Its presence makes TFPI an excellent candidate for Iodine Transfer Polymerization (ITP) and a host of cross-coupling reactions.

Compared to other fluorinated propenes, TFPI offers a unique combination of functionalities. For instance, while 2,3,3,3-tetrafluoropropene (HFO-1234yf) is a cornerstone in polymerization and atmospheric chemistry studies, it lacks the versatile C-I handle for cross-coupling. Conversely, non-fluorinated vinyl iodides lack the unique electronic properties imparted by the trifluoro group. TFPI bridges this gap, offering a direct route to complex trifluorovinylated structures.

G cluster_reactivity Key Reactive Sites cluster_applications Resulting Reaction Pathways TFPI This compound (CF₂=CF-CHI) DoubleBond π-System (Electron Deficient) TFPI->DoubleBond Influenced by -F atoms CI_Bond Carbon-Iodine Bond (Weak, Polarizable) TFPI->CI_Bond Radical Radical Addition & Atom Transfer DoubleBond->Radical Atmospheric Atmospheric Oxidation (e.g., OH radical addition) DoubleBond->Atmospheric CI_Bond->Radical Iodine Atom Transfer Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) CI_Bond->Coupling

Caption: Logical relationship of TFPI's structure to its primary reaction pathways.

Section 2: Comparative Kinetic Data from Alternative Fluoroalkenes

To build a predictive model for TFPI's kinetics, we will examine data from related compounds. The primary areas of interest are reactions with atmospheric radicals (essential for environmental assessment) and reactions with carbon-centered radicals (foundational to synthetic applications).

Reactions with Atmospheric OH Radicals

The dominant gas-phase removal process for unsaturated organic compounds in the troposphere is their reaction with the hydroxyl (OH) radical. The rate constant for this reaction (kOH) is a critical parameter for determining a compound's atmospheric lifetime. The reaction is typically initiated by the electrophilic addition of the OH radical to the double bond.

Expert Insight: For fluoroalkenes, the electron-withdrawing fluorine atoms deactivate the double bond towards electrophilic attack. Therefore, we expect the kOH for TFPI to be lower than that of non-fluorinated propene but in a similar range to other highly fluorinated propenes.

Table 1: Comparative Rate Constants for OH Radical Reactions with Fluoroalkenes (at 296-298 K)

CompoundStructurekOH (cm³ molecule⁻¹ s⁻¹)Reference
Propene (for baseline)CH₃CH=CH₂~2.6 x 10⁻¹¹
E-CF₃CF=CHFE-CF₃CF=CHF(2.15 ± 0.23) x 10⁻¹²
Z-CF₃CF=CHFZ-CF₃CF=CHF(1.22 ± 0.14) x 10⁻¹²
CF₃CF=CF₂CF₃CF=CF₂(2.4 ± 0.3) x 10⁻¹²
E-CF₃CH=CHCF₃E-CF₃CH=CHCF₃(1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.